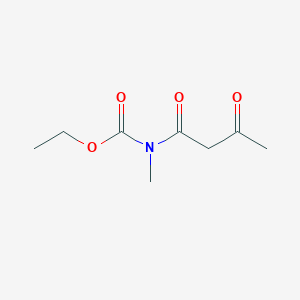

Ethyl acetoacetyl(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl acetoacetyl(methyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Aplicaciones Científicas De Investigación

Ethyl acetoacetyl(methyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl acetoacetyl(methyl)carbamate, like other carbamates, primarily targets the Shiga-like toxin 1 subunit B . This target is a part of bacteriophage H30, which is a type of virus that infects bacteria .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate can influence its activity .

Biochemical Pathways

The acetyl CoA pathway is a key biochemical pathway affected by carbamates . This pathway is involved in the metabolism of acetate, a major end product of bacterial fermentation in the gut . The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway . This metabolic pathway provides a sensitive measure of cellular energy charge and can be useful for fine-tuning anabolic and catabolic processes .

Pharmacokinetics

It’s known that carbamates, in general, can be absorbed, distributed, metabolized, and eliminated by the body . The specific ADME properties of this compound and their impact on bioavailability remain to be elucidated.

Result of Action

Carbamates, including this compound, are known to be genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . High levels of this compound can be found in distilled spirits at concentrations ranging from 0.01 to 12 mg/L depending on the origin of the spirit . Therefore, the dietary and environmental context can significantly influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Ethyl Acetoacetyl(methyl)carbamate interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by carboxylesterases, which are enzymes that play a crucial role in the metabolism of various substances . The nature of these interactions is largely dependent on the specific biochemical context in which they occur .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of protein function and gene transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the formation of acetyl-CoA, a key molecule in many biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it can have toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-CoA short-chain synthetases, which are crucial for its conversion to acetyl-CoA . It can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl acetoacetyl(methyl)carbamate typically involves the reaction of ethyl acetoacetate with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ethyl acetoacetate+Methyl isocyanate→Ethyl acetoacetyl(methyl)carbamate

The reaction is usually conducted in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and process control systems ensures consistent product quality and high efficiency. The raw materials, ethyl acetoacetate and methyl isocyanate, are sourced from reliable suppliers and undergo rigorous quality checks before use in the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl acetoacetyl(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Comparación Con Compuestos Similares

Ethyl acetoacetyl(methyl)carbamate can be compared with other similar compounds, such as:

Ethyl carbamate: Known for its use in the production of fermented foods and beverages, but also recognized for its genotoxic and carcinogenic properties.

Methyl carbamate: Used in the synthesis of various chemicals and as a protecting group in organic synthesis.

Propyl carbamate: Similar to ethyl carbamate, used in various industrial applications.

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry.

Propiedades

IUPAC Name |

ethyl N-methyl-N-(3-oxobutanoyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(12)9(3)7(11)5-6(2)10/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZLYROVQRQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)

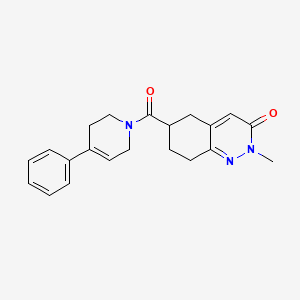

![N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2965227.png)

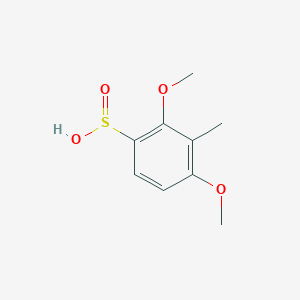

![2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)

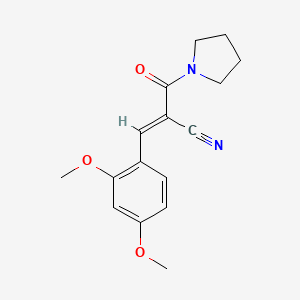

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2965232.png)

![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)